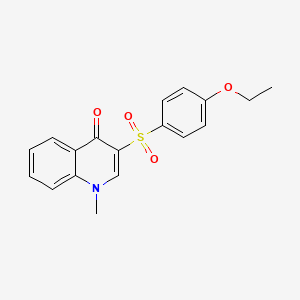
3-(4-ethoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents. The presence of the ethoxybenzenesulfonyl group in this compound adds to its chemical diversity and potential for various chemical reactions.
Mécanisme D'action
Target of Action
It is known that the compound contains a sulfonyl group, which is often involved in binding to protein targets in the body .
Mode of Action
Based on its structural similarity to other sulfonyl compounds, it can be hypothesized that it may undergo electrophilic aromatic substitution . In this process, the compound would form a sigma bond with its target, generating a positively charged intermediate. This intermediate would then lose a proton, yielding a substituted product .
Biochemical Pathways
Sulfonyl compounds are often involved in a variety of biochemical processes, including protein binding and enzymatic reactions .
Pharmacokinetics
The presence of the ethoxy group may influence its solubility and absorption, while the sulfonyl group may impact its metabolic stability .
Result of Action
Based on its structural features, it may interact with various proteins and enzymes, potentially altering their function and leading to downstream effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core and the introduction of the ethoxybenzenesulfonyl group. One common method involves the following steps:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where isatin reacts with aniline in the presence of a base to form the quinoline core.
Introduction of the Ethoxybenzenesulfonyl Group: This step involves the reaction of the quinoline core with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-ethoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as bromine, chlorine, and nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(4-ethoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one
- 3-(4-chlorobenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one
- 3-(4-fluorobenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one
Uniqueness
The presence of the ethoxy group in 3-(4-ethoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one distinguishes it from its analogs. This group can influence the compound’s chemical reactivity, solubility, and biological activity. The ethoxy group may enhance the compound’s ability to interact with specific biological targets, making it a unique and valuable compound for research and development.
Propriétés
IUPAC Name |
3-(4-ethoxyphenyl)sulfonyl-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-3-23-13-8-10-14(11-9-13)24(21,22)17-12-19(2)16-7-5-4-6-15(16)18(17)20/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMGXTOHRRHODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
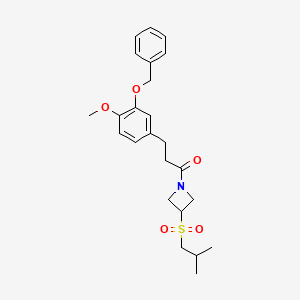
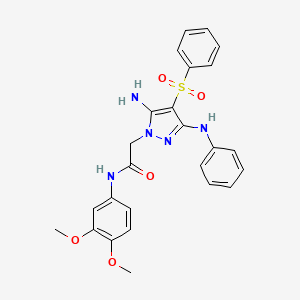
![4-(azepan-1-ylsulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2818890.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2818891.png)
![4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2818892.png)
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}quinoxaline-6-carboxamide](/img/structure/B2818894.png)
![2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2818895.png)

![4-[benzyl(methyl)amino]-N-(3-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2818899.png)
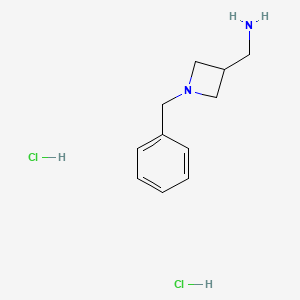
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 5-(4-acetylphenyl)furan-2-carboxylate](/img/structure/B2818901.png)
![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2818902.png)
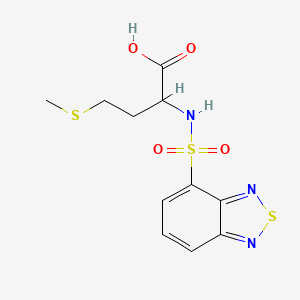
![(1R,2S)-1,2-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2818909.png)
